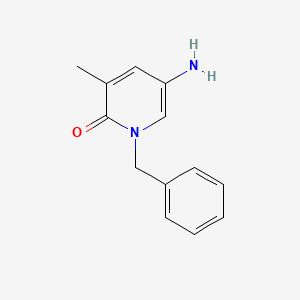
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and isobutoxy substituents on the thiophene ring
Vorbereitungsmethoden
The synthesis of 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Substitution Reactions: Methoxy and isobutoxy groups are introduced onto the thiophene ring through substitution reactions. Common reagents for these reactions include methanol and isobutanol, often in the presence of a strong acid or base to facilitate the substitution.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and isobutoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the specific biological context .
Vergleich Mit ähnlichen Verbindungen
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
3-Methoxythiophene-2-carboxylic acid: Lacks the isobutoxy group, which may affect its reactivity and applications.
5-Isobutoxy-2-thiophenecarboxylic acid:
2-Methoxythiophene-3-carboxylic acid: Has a different substitution pattern, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H14O4S |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
3-methoxy-5-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(13-3)9(15-8)10(11)12/h4,6H,5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
AMHNOOZHXIKMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=C(S1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)

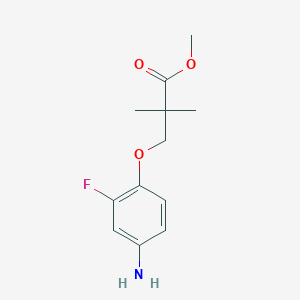


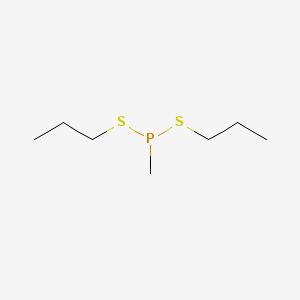

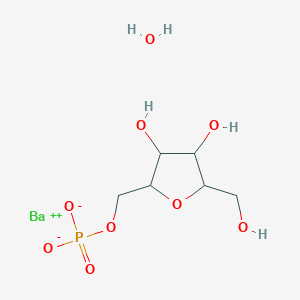
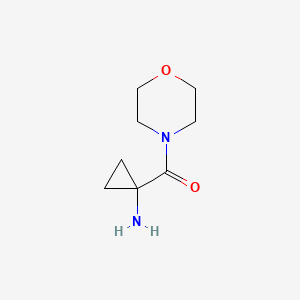
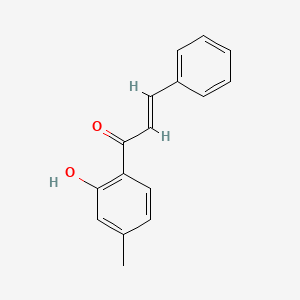
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
